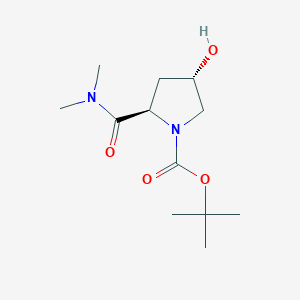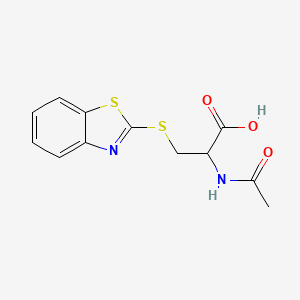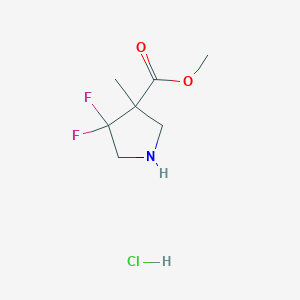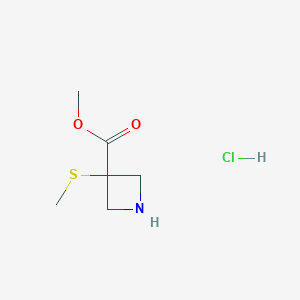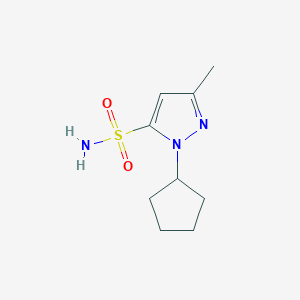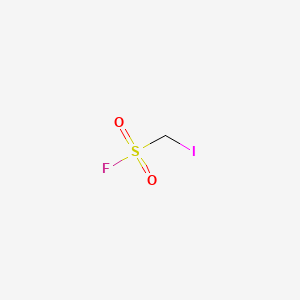
Iodomethanesulfonyl fluoride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Iodomethanesulfonyl fluoride is a chemical compound with the molecular formula CH₂FIO₂S. It is a member of the sulfonyl fluoride family, which is known for its applications in organic synthesis, chemical biology, drug discovery, and materials science
Preparation Methods
Synthetic Routes and Reaction Conditions: Iodomethanesulfonyl fluoride can be synthesized through several methods. One common approach involves the reaction of methanesulfonyl fluoride with iodine under specific conditions. Another method includes the use of fluorosulfonyl radicals, which provide a concise and efficient approach for producing sulfonyl fluorides .
Industrial Production Methods: Industrial production of this compound often involves the use of readily available and inexpensive starting materials such as sulfonates or sulfonic acids. These materials undergo a cascade process under mild reaction conditions to yield the desired sulfonyl fluoride . The use of phase transfer catalysts and electrochemical oxidative coupling of thiols with potassium fluoride are also notable methods .
Chemical Reactions Analysis
Types of Reactions: Iodomethanesulfonyl fluoride undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfonyl fluoride group is replaced by other nucleophiles.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different products.
Common Reagents and Conditions:
Nucleophiles: Common nucleophiles used in substitution reactions include amines, alcohols, and thiols.
Oxidizing Agents: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used for oxidation reactions.
Reducing Agents: Reducing agents like lithium aluminum hydride are used for reduction reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield sulfonamides, while oxidation reactions can produce sulfonic acids .
Scientific Research Applications
Iodomethanesulfonyl fluoride has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of iodomethanesulfonyl fluoride involves its interaction with specific molecular targets. It acts as an electrophilic warhead, reacting with nucleophilic sites on proteins and enzymes. This interaction can inhibit the activity of these biomolecules, making it useful in the development of enzyme inhibitors and other therapeutic agents .
Comparison with Similar Compounds
Methanesulfonyl Fluoride: Similar in structure but lacks the iodine atom.
Sulfonyl Chlorides: These compounds are similar but contain a chlorine atom instead of a fluorine atom.
Uniqueness: Iodomethanesulfonyl fluoride is unique due to the presence of both iodine and fluorine atoms, which impart distinct reactivity and stability compared to other sulfonyl fluorides and sulfonyl chlorides. This makes it particularly valuable in applications requiring specific reactivity profiles .
Properties
Molecular Formula |
CH2FIO2S |
|---|---|
Molecular Weight |
224.00 g/mol |
IUPAC Name |
iodomethanesulfonyl fluoride |
InChI |
InChI=1S/CH2FIO2S/c2-6(4,5)1-3/h1H2 |
InChI Key |
LKIKROVNCMPTDA-UHFFFAOYSA-N |
Canonical SMILES |
C(S(=O)(=O)F)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(2-Fluoroethyl)[(2,4,5-trimethylphenyl)methyl]amine hydrochloride](/img/structure/B15305443.png)
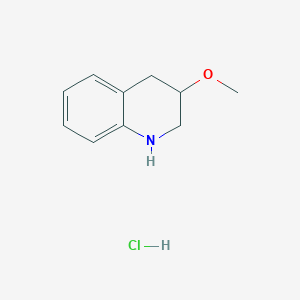
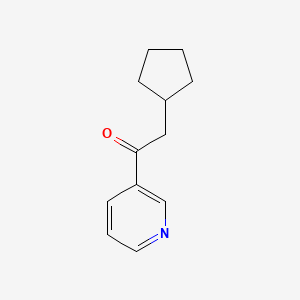
![{3,3-Dimethylbicyclo[2.2.1]heptan-2-yl}methanamine hydrochloride](/img/structure/B15305456.png)
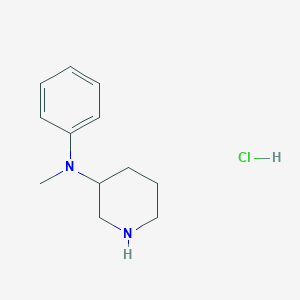
![Methyl 5-fluoro-3-azabicyclo[3.2.1]octane-1-carboxylate](/img/structure/B15305466.png)
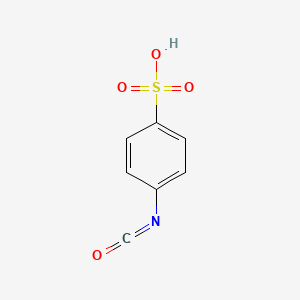
![3-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)prop-2-en-1-ol](/img/structure/B15305481.png)
